3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide is an amino acid amide.
Scientific Research Applications
Antifungal Applications
The compound has demonstrated significant potential in enhancing the antifungal effect of fluconazole against Candida albicans. A study by (Premachandra et al., 2015) identified a spirocyclic piperazine derivative, named synazo-1, which exhibited true synergy with fluconazole and showed low toxicity in mammalian cells.
Chemical Synthesis and Properties
A range of 3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-triones have been synthesized, exploring their chemical properties. (Pavlovskaya et al., 2013) conducted cycloaddition of azomethine ylides to maleimides to create these compounds.
Structural Analysis
Structural analysis of similar spiro[pyrrolidine-2,3′-oxindoles] has been carried out using NMR and mass spectral techniques, providing insights into the chemical shift assignments and single crystal X-ray structures. This analysis was detailed in research by (Laihia et al., 2006).
Antiproliferative Activities
Spiro-pyrrolidines/pyrrolizines, related to the compound , have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, showing significant potential. (Almansour et al., 2014) highlights this research.
QSAR Study for Anti-Tumor Properties
A QSAR (Quantitative Structure-Activity Relationship) analysis has been performed on similar compounds to understand the structural factors affecting their anti-tumor potency. This study by (Girgis et al., 2012) provides crucial insights into the design of effective anti-tumor drugs.
Biological Evaluation
In a study by (Gollner et al., 2016), novel spiro-oxindole compounds were developed as inhibitors of the MDM2-p53 interaction, showcasing their potential in cancer treatment.
Properties
Molecular Formula |
C23H20Cl2N4O4 |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C23H20Cl2N4O4/c1-10-14(25)7-6-13-19(10)27-22(33)23(13)18-17(15(28-23)8-9-16(26)30)20(31)29(21(18)32)12-4-2-11(24)3-5-12/h2-7,15,17-18,28H,8-9H2,1H3,(H2,26,30)(H,27,33)/t15?,17-,18+,23?/m1/s1 |
InChI Key |
CGJBTXKHANZNPI-IBBBCHJRSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1NC(=O)C23[C@H]4[C@@H](C(N3)CCC(=O)N)C(=O)N(C4=O)C5=CC=C(C=C5)Cl)Cl |
SMILES |
CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)C5=CC=C(C=C5)Cl)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.